molecular formula C21H16N2 B12926285 1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine CAS No. 203982-88-1

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine

Cat. No.: B12926285
CAS No.: 203982-88-1
M. Wt: 296.4 g/mol
InChI Key: FZEUJQLOXAQMME-UHFFFAOYSA-N
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Description

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes both aromatic and non-aromatic components, making it an interesting subject for chemical research and industrial applications.

Chemical Reactions Analysis

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine undergoes various chemical reactions, including:

Common reagents used in these reactions include MCPBA for oxidation and hydrazine for the initial synthesis . Major products formed from these reactions include N-oxides, epoxides, and various substituted derivatives.

Scientific Research Applications

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in various applications .

Comparison with Similar Compounds

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine can be compared to other similar compounds, such as:

    5,8-Dihydro-5,8-methanophthalazine: Lacks the diphenyl substitution, making it less complex and potentially less reactive.

    6,7-Epoxy-5,6,7,8-tetrahydro-5,8-methanophthalazine:

The uniqueness of this compound lies in its diphenyl substitution, which enhances its chemical reactivity and potential for various applications.

Properties

CAS No.

203982-88-1

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

3,6-diphenyl-4,5-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene

InChI

InChI=1S/C21H16N2/c1-3-7-14(8-4-1)20-18-16-11-12-17(13-16)19(18)21(23-22-20)15-9-5-2-6-10-15/h1-12,16-17H,13H2

InChI Key

FZEUJQLOXAQMME-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C2C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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